2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid
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Overview
Description
2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid, also known as Boc-8-Oxa-3-Aza-Spiro[4,5]decane-7-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of spirocyclic compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Polymer Applications and Chemical Properties
- Polymer Conjugates for Biomedical Applications: The study by Mincheva et al. (1994) discusses the preparation and properties of polyethylene glycol (PEG) conjugates with benzoxazolon-yl-acetic acid, highlighting the application in enhancing drug properties and potential biomedical applications (Mincheva, Stambolieva, & Rashkov, 1994).
Biochemical Insights and Drug Development
- Enzymatic Catalysis and Drug Synthesis: Galardy and Kortylewicz (1984) explored the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues, providing insights into enzyme inhibition mechanisms and potential for designing new pharmaceuticals (Galardy & Kortylewicz, 1984).
Material Science and Chemical Synthesis
- Advanced Material Synthesis: Wang et al. (2016) focused on the charge density and properties of benzoxazol-yl-acetic acid, contributing to material science by detailing the molecule's structure and potential applications in designing new materials (Wang et al., 2016).
Organic Chemistry and Reaction Mechanisms
- Synthetic Methodologies: Hasegawa et al. (2004) reported on the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using specific reagent systems, illustrating advanced synthetic techniques in organic chemistry (Hasegawa et al., 2004).
Environmental and Renewable Resources
- Glycerol Conversion to Cyclic Acetals: Deutsch, Martin, and Lieske (2007) investigated the condensation of glycerol with various aldehydes and ketones to produce cyclic acetals, demonstrating applications in utilizing renewable resources for chemical synthesis (Deutsch, Martin, & Lieske, 2007).
Mechanism of Action
Target of Action
The primary targets of 2-[3-(benzyloxy)-2-oxoazepan-1-yl]acetic acid are currently unknown
Mode of Action
It is known that benzylic compounds can undergo various reactions, including free radical reactions . These reactions can lead to changes in the targets, potentially altering their function .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical reactions, including oxidation and reduction . These reactions can affect multiple pathways and have downstream effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-(2-oxo-3-phenylmethoxyazepan-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-16-9-5-4-8-13(15(16)19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIYVZNJLLJPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)OCC2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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